Ethyl (4-methylthiophenyl)acetate
Overview
Description
Ethyl (4-methylthiophenyl)acetate is a compound derived from thiophene, a sulfur-containing heterocycle. Thiophene derivatives are known for their broad range of applications in material science, pharmaceuticals, and agrochemicals.
Synthesis Analysis
- Ethyl (4-methylthiophenyl)acetate can be synthesized through various chemical routes. For instance, Carreño-Montero et al. (2019) reported a synthetic route to a related compound, ethyl (2′-hydroxy-4′,5′-methylendioxophenyl)acetate, highlighting an unexpected Pummerer rearrangement during the synthesis (Carreño-Montero et al., 2019).
Molecular Structure Analysis
- The molecular structure of ethyl acetate derivatives has been studied extensively. Sugino et al. (1991) examined the molecular structure of ethyl acetate using gas electron diffraction, providing insights into the conformation and structural parameters of similar esters (Sugino et al., 1991).
Chemical Reactions and Properties
- Ethyl (4-methylthiophenyl)acetate, like other thiophene derivatives, can undergo various chemical reactions. For example, Newcombe and Norris (1979) studied the substitution reactions of nitrothiophens, providing insights into the reactivity of thiophene derivatives (Newcombe & Norris, 1979).
Physical Properties Analysis
- The physical properties of ethyl (4-methylthiophenyl)acetate can be inferred from studies on similar compounds. Dang et al. (2005) investigated the copolymerization of ethyl-3-thiophene acetate and 3-methylthiophene, providing information on the thermal stability and morphology of these polymers (Dang et al., 2005).
Chemical Properties Analysis
- The chemical properties of ethyl (4-methylthiophenyl)acetate, particularly its reactivity and stability, can be understood through the study of related compounds. Shchedrinskaya et al. (1977) explored the catalyzed oxidation of 2-ethyl-5-methylthiophene, revealing aspects of the oxidation behavior of thiophene derivatives (Shchedrinskaya et al., 1977).
Scientific Research Applications
Chemical Synthesis and Reactions : Ethyl (4-methylthiophenyl)acetate and its related compounds are often subjects of chemical synthesis and reaction studies. For instance, the oxidation of related thiophene compounds has been extensively studied. One study investigated the liquid-phase oxidation of 2-ethyl-5-methylthiophene, demonstrating the production of 2-acetyl-5-methylthiophene as a chief reaction product, highlighting differences in reactivities between related compounds (Shchedrinskaya, Konstantinov, & Volkov, 1977).
Material Science and Electrochemistry : Ethyl (4-methylthiophenyl)acetate and similar compounds find applications in material science, particularly in electrosynthesis and characterization of copolymers. A study focused on the electrosynthesis of copolymers using ethyl-3-thiophene acetate and 3-methylthiophene, analyzing their thermal stability and electroactivity (Dang, Intelmann, Rammelt, & Plieth, 2005).
Fluorescence Research : The compound and its derivatives are also studied for their novel fluorescence properties. Research into Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a related compound, explored its synthesis and fluorescence properties, indicating potential applications in the field of optoelectronics or bioimaging (Guo Pusheng, 2009).
Pharmaceutical Research and Drug Synthesis : Despite excluding drug use and dosage information, it's important to note that related compounds have been studied for their potential pharmaceutical applications. For example, a study on the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride explored its effects on learning and memory in mice (Jiang Jing-ai, 2006).
Antimicrobial and Bioactive Studies : Some research has focused on the antimicrobial properties of related thiophene derivatives. A study on novel 4-arylazo-3-methylthiophene dyes showed antibacterial efficacy against both Gram-positive and Gram-negative bacteria, indicating potential applications in healthcare and textile industries (Gafer & Abdel‐Latif, 2011).
properties
IUPAC Name |
ethyl 2-(4-methylsulfanylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQPAONBGBXGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441055 | |
Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-methylthiophenyl)acetate | |
CAS RN |
14062-27-2 | |
Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl [4-(methylthio)phenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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